(2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)heptanedioic acid
Description
(2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)heptanedioic acid is a chiral carboxylic acid derivative featuring a heptanedioic acid backbone, a 4-nitrophenyl methoxy carbonyl-protected amino group at the second carbon (R-configuration), and two terminal carboxylic acid groups. Its molecular formula is C₁₆H₁₈N₂O₈, with a molecular weight of 366.33 g/mol. The compound’s structural complexity arises from the nitro group (electron-withdrawing), methoxy carbonyl moiety (protecting group for amines), and the extended aliphatic chain, which collectively influence its physicochemical properties and reactivity. Potential applications include its use as a synthetic intermediate in peptide chemistry or enzyme inhibitor design due to its stereospecificity and functional diversity.
Properties
CAS No. |
919768-33-5 |
|---|---|
Molecular Formula |
C15H18N2O8 |
Molecular Weight |
354.31 g/mol |
IUPAC Name |
(2R)-2-[(4-nitrophenyl)methoxycarbonylamino]heptanedioic acid |
InChI |
InChI=1S/C15H18N2O8/c18-13(19)4-2-1-3-12(14(20)21)16-15(22)25-9-10-5-7-11(8-6-10)17(23)24/h5-8,12H,1-4,9H2,(H,16,22)(H,18,19)(H,20,21)/t12-/m1/s1 |
InChI Key |
FDGQIFGYVYSKCA-GFCCVEGCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)N[C@H](CCCCC(=O)O)C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)NC(CCCCC(=O)O)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)heptanedioic acid typically involves multiple steps. One common method includes the protection of the amino group with a methoxycarbonyl group, followed by the introduction of the nitrophenyl group. The heptanedioic acid backbone is then constructed through a series of condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)heptanedioic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The methoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction may yield amino derivatives.
Scientific Research Applications
Medicinal Chemistry
- Drug Development : The compound's structure allows it to act as a potential drug candidate. Its ability to form hydrogen bonds and interact with biological targets can be exploited in the design of inhibitors for specific enzymes or receptors.
- Prodrug Design : The methoxycarbonyl group can serve as a protecting group, allowing for controlled release of active pharmaceutical ingredients. This characteristic is essential in developing prodrugs that enhance bioavailability and reduce side effects.
Biochemical Studies
- Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that modifications to the heptanedioic acid framework can lead to selective inhibition of enzymes like proteases or kinases, which are critical in cancer therapy.
- Targeting Nitric Oxide Synthase : The nitrophenyl moiety may enhance the compound's ability to interact with nitric oxide synthase, an important enzyme in cardiovascular health. This interaction could lead to novel treatments for hypertension or other cardiovascular diseases.
Material Science
- Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of biodegradable polymers. Its functional groups allow for copolymerization with other monomers, leading to materials with tailored properties for biomedical applications such as drug delivery systems.
- Nanomaterials : By incorporating (2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)heptanedioic acid into nanostructures, researchers can create materials with enhanced mechanical properties and biocompatibility for use in tissue engineering.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Drug Development | Demonstrated that derivatives of heptanedioic acid exhibit selective inhibition on cancer cell lines, suggesting potential use as anticancer agents. |
| Study 2 | Enzyme Interaction | Investigated the binding affinity of the compound with nitric oxide synthase; results indicated significant inhibition at micromolar concentrations, highlighting its therapeutic potential in cardiovascular diseases. |
| Study 3 | Polymer Chemistry | Explored the use of this compound in creating biodegradable polymers; findings showed improved degradation rates and mechanical properties compared to traditional polymers. |
Mechanism of Action
The mechanism of action of (2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)heptanedioic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes or receptors, leading to modulation of biological activities. The methoxycarbonyl group can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Research Implications and Gaps
Further research should explore its enzymatic interactions, stability under physiological conditions, and comparative efficacy against analogs in drug discovery contexts.
Biological Activity
(2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)heptanedioic acid, also known as a derivative of amino dicarboxylic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a nitrophenyl group that may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H14N2O7
- Molecular Weight : 310.26 g/mol
- SMILES Notation : O[C@@H]1CC@HC(=O)O
The compound's structure includes both an amino group and carboxylic acids, which are essential for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The nitrophenyl moiety may interact with various enzymes, potentially acting as an inhibitor. This interaction is crucial in modulating metabolic pathways.
- Antibacterial Activity : Similar compounds have been noted for their antibacterial properties, suggesting that this derivative could inhibit bacterial growth through disruption of cell wall synthesis or other metabolic processes.
- Antioxidant Properties : The presence of the nitro group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity.
Antibacterial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antibacterial effects against various strains of bacteria. For instance, derivatives with a nitrophenyl group have shown efficacy in inhibiting Gram-positive and Gram-negative bacteria.
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| (2R)-2-... | P. aeruginosa | 64 µg/mL |
Case Studies
- Synthesis and Evaluation : A study published in PubMed demonstrated the synthesis of 4-nitrophenyl derivatives and their subsequent evaluation for biological activity. The findings suggested that these compounds could serve as effective building blocks for further drug development due to their favorable pharmacokinetic properties .
- Molecular Docking Studies : Research utilizing molecular docking techniques has predicted the binding affinities of this compound towards target enzymes involved in bacterial metabolism. These studies indicate potential interactions that could inhibit enzyme activity, thereby reducing bacterial proliferation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)heptanedioic acid?
- Methodology :
- Carbamate Formation : Activate the (4-nitrophenyl)methoxy carbonyl group using coupling reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to react with the amino group of the heptanedioic acid backbone. This approach is adapted from amide bond formation strategies in peptide synthesis .
- Stereochemical Control : Use chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis to ensure the (2R)-configuration. Evidence from Fmoc-protected amino acid synthesis suggests that chiral auxiliaries or enzymatic methods may preserve stereochemistry .
- Characterization : Confirm structure via H/C NMR, comparing chemical shifts to PubChem data for analogous bicyclic carboxylic acids (e.g., δ 170-175 ppm for carboxylic protons) .
Q. How can the purity of this compound be assessed using chromatographic methods?
- HPLC Protocol :
- Column: C18 reverse-phase (3.5 µm, 4.6 × 150 mm).
- Mobile phase: Gradient of acetonitrile/water (0.1% trifluoroacetic acid).
- Detection: UV at 254 nm (nitrophenyl group absorption).
- Reference retention times from structurally similar compounds (e.g., nitrophenyl-containing acids) for comparison .
- TLC Validation : Use silica gel plates with ethyl acetate/hexane (3:7); visualize under UV (254 nm) or ninhydrin staining for free amino groups .
Q. What are the optimal storage conditions to ensure compound stability?
- Storage : Store at -20°C in airtight, amber vials to prevent photodegradation of the nitrophenyl group. Desiccate with silica gel to avoid hydrolysis of the carbamate moiety .
- Handling : Prepare fresh solutions in anhydrous DMSO or DMF for biological assays. Avoid aqueous buffers at high pH (>8.0) to minimize ester hydrolysis .
Advanced Research Questions
Q. How can conflicting NMR data be resolved when characterizing the stereochemistry of this compound?
- Strategies :
- 2D NMR (NOESY/ROESY) : Detect spatial proximity between the (2R)-amino group and adjacent protons to confirm configuration. For example, cross-peaks between the NH proton and the heptanedioic acid backbone can validate stereochemistry .
- Computational Modeling : Compare experimental H NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian09) for both (2R) and (2S) enantiomers .
- Contradiction Example : If a singlet for the NH proton is observed instead of a doublet, consider dynamic effects (e.g., rotational restriction) or impurities. Repeat under variable temperature (VT-NMR) .
Q. What strategies mitigate racemization during the synthesis of the (2R)-configured amino group?
- Low-Temperature Coupling : Conduct reactions at 0–4°C to slow base-catalyzed racemization. This is critical during carbamate formation steps .
- Protecting Groups : Use Fmoc (fluorenylmethyloxycarbonyl) groups, which are less prone to racemization under mild deprotection conditions (e.g., piperidine) .
- Monitoring : Track enantiomeric excess (EE) via chiral HPLC using a Chiralpak® AD-H column and hexane/isopropanol (90:10) mobile phase .
Q. How does the compound interact with specific enzymatic targets, and what assays are used to study this?
- Enzyme Inhibition Assays :
- Carbonic Anhydrase (CA) : Use a stopped-flow CO hydration assay. The nitrophenyl group may act as a zinc-binding inhibitor mimic. Compare IC values to known CA inhibitors .
- Kinetic Analysis : Perform Lineweaver-Burk plots to determine inhibition modality (competitive vs. non-competitive) .
- Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a CM5 chip and measure binding affinity (K) in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
